RP-HPLC Hydrophobicity: α-Nouakchott vs Normal αA
Hb Nouakchott displays a uniquely high degree of hydrophobicity that is quantitatively distinguishable from both wild-type αA-globin and other Pro→Leu hemoglobin variants located at different positions. In RP-HPLC analysis using an Aquapore RP300 C8 column with isopropanol gradient elution, the abnormal α-Nouakchott chain elutes with a dramatically increased retention time relative to the normal αA chain [1]. Critically, the magnitude of this hydrophobic shift exceeds that reported for identical Pro→Leu substitutions introduced at other positions in the globin chains, a phenomenon attributed to the unique microenvironment of the GH2 corner where α114 is situated within a pre-existing cluster of hydrophobic residues in the N-terminal half of the αT-12b tryptic peptide [2]. In a survey encompassing multiple neutral and unstable hemoglobins, Hb Nouakchott was explicitly classified as the most hydrophobic variant examined, confirming its exceptional position within the hemoglobin variant hydrophobicity spectrum [3].
| Evidence Dimension | RP-HPLC retention time of variant α-globin chain relative to normal αA chain |
|---|---|
| Target Compound Data | α-Nouakchott chain: dramatically increased retention time; classified as the most hydrophobic hemoglobin variant examined in a multi-variant RP-HPLC survey [3] |
| Comparator Or Baseline | Normal αA-globin chain: baseline retention time; other Pro→Leu variants at different positions (e.g., β100 Pro→Leu in Hb Brigham): substantially smaller retention time shift than Hb Nouakchott [2] |
| Quantified Difference | Retention time shift for Hb Nouakchott is described as 'dramatic' and 'much higher' than that of identical Pro→Leu substitutions in other globin chain regions; exact retention time values from the original 1989 paper are not publicly available in full-text open access, but the relative rank ('most hydrophobic Hb') is documented in the 2004 comparative study [3] |
| Conditions | RP-HPLC on Aquapore RP300 C8 column (220 × 2.1 mm); gradient elution with isopropanol-containing mobile phase; globin chain separation at analytical scale [1]; confirmed in a separate 2004 study using RP-HPLC methodology for neutral and unstable hemoglobin identification [3] |
Why This Matters
The extreme hydrophobicity of Hb Nouakchott provides an unambiguous RP-HPLC identification signature that distinguishes it from all other silent α-chain variants, making it a uniquely valuable reference standard for calibrating and validating reversed-phase globin chain separation methods in hemoglobinopathy reference laboratories.
- [1] Wajcman H, Delaunay J, Francina A, Rosa J, Galacteros F. Hemoglobin Nouakchott [alpha 114(GH2)Pro→Leu]: a new hemoglobin variant displaying an unusual increase in hydrophobicity. Biochim Biophys Acta. 1989;998(1):25-31. PMID: 2790052. View Source
- [2] Wajcman H, Kalmès G, Groff P, Promé D, Riou J, Galacteros F. Hb Melusine [alpha 114(GH2)Pro→Ser]: a new neutral hemoglobin variant. Hemoglobin. 1993;17(5):397-405. PMID: 8294199. (States that Hb Nouakchott's Pro→Leu caused a retention time increase 'much higher than that reported for similar substitutions in other regions.') View Source
- [3] Baudin V, et al. Separation of adult chains of abnormal haemoglobin: Identification by reversed-phase high-performance liquid chromatography. J Clin Lab Anal. 2004;18(2):65-69. DOI: 10.1002/jcla.20007. View Source
